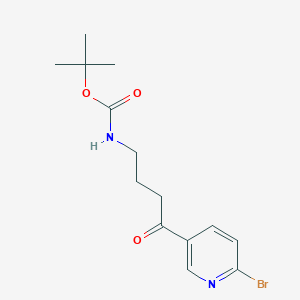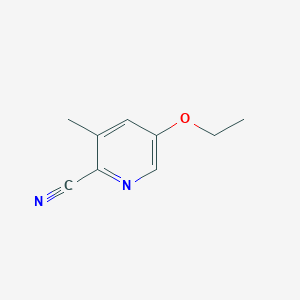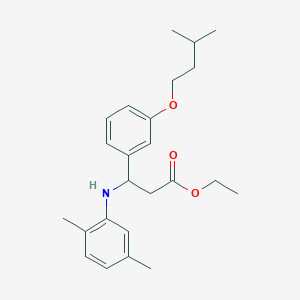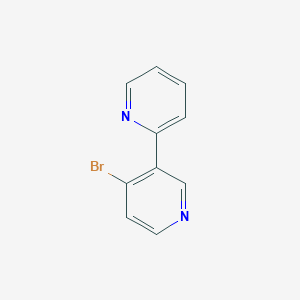![molecular formula C14H13ClN6O6 B13147794 N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid CAS No. 61955-61-1](/img/structure/B13147794.png)
N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is a complex organic compound that features a triazine ring substituted with a chloro group and a nitrophenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid typically involves a multi-step process:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Substitution Reactions: The chloro group is introduced via a nucleophilic substitution reaction, while the nitrophenylamino group is added through an electrophilic aromatic substitution.
Coupling with Pentanedioic Acid: The final step involves coupling the triazine derivative with pentanedioic acid under acidic or basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide or thiourea in an appropriate solvent.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and its substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with three chloro groups.
2-Amino-4,6-dichloro-1,3,5-triazine: Another triazine derivative with amino and chloro groups.
Comparison: (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Unlike simpler triazine derivatives, this compound has a more complex structure that allows for a wider range of interactions and applications.
Properties
CAS No. |
61955-61-1 |
|---|---|
Molecular Formula |
C14H13ClN6O6 |
Molecular Weight |
396.74 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H13ClN6O6/c15-12-18-13(16-7-1-3-8(4-2-7)21(26)27)20-14(19-12)17-9(11(24)25)5-6-10(22)23/h1-4,9H,5-6H2,(H,22,23)(H,24,25)(H2,16,17,18,19,20)/t9-/m0/s1 |
InChI Key |
WTZQZSXSNIXYGY-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)
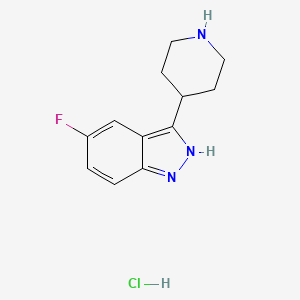

![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)

![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
![N-[4-Chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]-N-octylglycine](/img/structure/B13147766.png)
![14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
